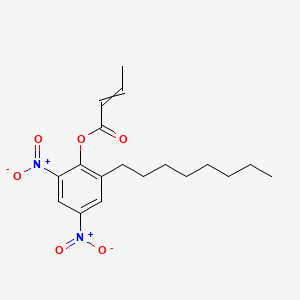
2,4-Dinitro-6-octylphenyl crotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-octylphenyl crotonate is a chemical compound known for its use as a fungicide and acaricide. It is a derivative of dinocap, a mixture of isomers used to control powdery mildew and mites on various crops, including fruits, vegetables, and ornamentals . The compound is characterized by its yellow to orange/brown liquid appearance and its molecular formula, C18H24N2O6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-octylphenyl crotonate involves the esterification of 2,4-dinitro-6-octylphenol with crotonic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-6-octylphenyl crotonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of alkaline hydroxylamine solution to yield 2,4-dinitro-6-octylphenol.
Oxidation and Reduction: The nitro groups in the compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Hydroxylamine solution in an alkaline medium, typically with ethanol as a solvent.
Oxidation and Reduction:
Major Products
Hydrolysis: 2,4-dinitro-6-octylphenol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dinitro-6-octylphenyl crotonate has several scientific research applications:
Agriculture: Used as a fungicide and acaricide to control powdery mildew and mites on crops such as fruits, vegetables, and ornamentals
Environmental Studies: Studied for its effects on soil carbon and nitrogen mineralization.
Analytical Chemistry: Used as a reference material for the development of analytical methods, such as HPLC and GC/MS, for the determination of pesticide residues in crops
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-6-octylphenyl crotonate involves its interaction with fungal and mite cellular structures. The compound disrupts the normal functioning of cell membranes and inhibits the growth and reproduction of these organisms . The exact molecular targets and pathways are not fully understood, but it is known to affect the respiratory and metabolic processes of the target pests .
Comparación Con Compuestos Similares
2,4-Dinitro-6-octylphenyl crotonate is often compared with other similar compounds, such as:
2,6-Dinitro-4-octylphenyl crotonate: Another isomer of dinocap with similar fungicidal and acaricidal properties.
Meptyldinocap: A single isomer of dinocap, known for its high efficacy in controlling powdery mildew.
The uniqueness of this compound lies in its specific isomeric form, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
49794-90-3 |
|---|---|
Fórmula molecular |
C18H24N2O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2,4-dinitro-6-octylphenyl) but-2-enoate |
InChI |
InChI=1S/C18H24N2O6/c1-3-5-6-7-8-9-11-14-12-15(19(22)23)13-16(20(24)25)18(14)26-17(21)10-4-2/h4,10,12-13H,3,5-9,11H2,1-2H3 |
Clave InChI |
PMSYHBINVYHTNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


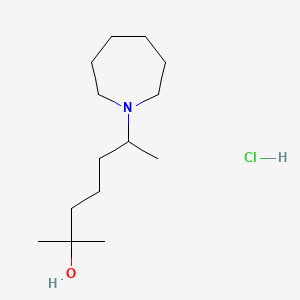
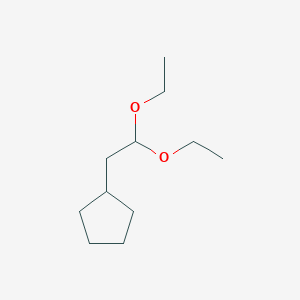

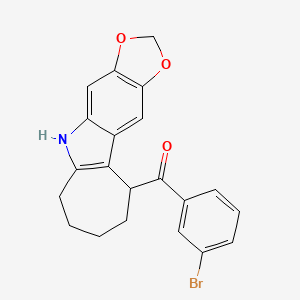
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
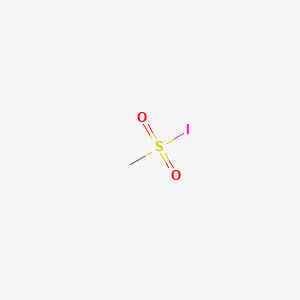
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
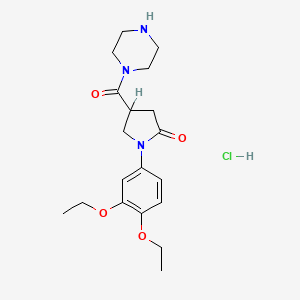


![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
silane](/img/structure/B14672746.png)


